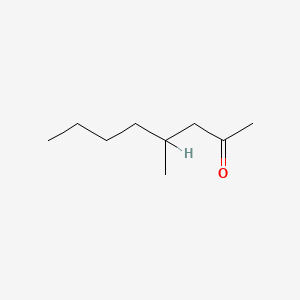

4-Methyloctan-2-one

Description

Significance of Methyl-Branched Ketones in Chemical Research

Methyl-branched ketones, including compounds like 4-methyloctan-2-one, are vital in contemporary chemical research due to their versatile chemical properties and broad applicability. In organic synthesis, methyl ketones are particularly important as they readily undergo enolization, forming reactive enolate ions. These intermediates are instrumental in carbon-carbon bond-forming reactions, such as alkylations, which are fundamental for constructing complex molecular architectures found in natural products and pharmaceuticals fiveable.me. The presence of branching, as in this compound, can introduce stereogenic centers, making them valuable targets for stereoselective synthesis and the development of chiral molecules nih.govresearchgate.net.

Beyond synthetic utility, methyl-branched ketones play roles in chemical ecology, appearing in the secretions of various organisms, including insects, where they can function as pheromones or defensive compounds scispace.com. Their characteristic odors also make them relevant in flavor and fragrance chemistry ontosight.ai. Industrially, ketones serve as solvents, intermediates in the production of polymers, pharmaceuticals, and fine chemicals wikipedia.org. The study of these compounds contributes to understanding reaction mechanisms, developing new catalytic systems, and exploring their potential in diverse industrial and biological applications.

Historical Context of this compound Research

Specific historical accounts detailing the initial discovery or early research focused exclusively on this compound are not extensively documented in readily available literature. However, the study of ketones as a class of organic compounds dates back to the early days of organic chemistry. The development of synthetic methodologies for ketones, such as oxidation of secondary alcohols and Friedel-Crafts acylation, has a long history simply.scienceuomus.edu.iq. The increasing understanding of organic structures and their properties in the late 19th and 20th centuries laid the groundwork for investigating specific aliphatic ketones, including branched isomers. Research into the roles of such compounds in natural systems and their potential as synthetic intermediates has grown significantly with advancements in analytical techniques and synthetic organic chemistry.

Scope and Research Objectives for this compound Investigations

The research scope for this compound typically encompasses several key areas within academic and industrial chemistry. Primary objectives include:

Synthesis and Optimization: Developing efficient and selective synthetic routes to produce this compound, potentially exploring catalytic methods for branched ketone synthesis nih.govmdpi.com.

Property Characterization: Detailed analysis of its physical and chemical properties, including spectroscopic data (NMR, IR, MS), to aid in identification and understanding its reactivity.

Application Exploration: Investigating its potential utility as a building block in organic synthesis, as an intermediate in the preparation of more complex molecules, and its role in fields such as proteomics research or as a component in fragrance and flavor formulations ontosight.aifishersci.sechemicalbook.com.

Structure

3D Structure

Properties

CAS No. |

27608-01-1 |

|---|---|

Molecular Formula |

C9H18O |

Molecular Weight |

142.24 g/mol |

IUPAC Name |

4-methyloctan-2-one |

InChI |

InChI=1S/C9H18O/c1-4-5-6-8(2)7-9(3)10/h8H,4-7H2,1-3H3 |

InChI Key |

YLMJOCWAOWDKBL-UHFFFAOYSA-N |

SMILES |

CCCCC(C)CC(=O)C |

Canonical SMILES |

CCCCC(C)CC(=O)C |

Other CAS No. |

27608-01-1 |

Origin of Product |

United States |

Structural Characterization and Stereochemical Considerations of 4 Methyloctan 2 One

Elucidation of Molecular Architecture

Spectroscopic Methodologies for Planar Structure Determination

Spectroscopic methods are crucial for confirming the planar arrangement of atoms and the functional groups present in 4-methyloctan-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for structural elucidation, providing detailed insights into the magnetic environments of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C).

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy differentiates between hydrogen atoms in different chemical environments within the molecule. For this compound, the ¹H NMR spectrum reveals distinct signals corresponding to the various types of protons. Based on the structure CH₃(C1)-CO(C2)-CH₂(C3)-CH(CH₃)(C4)-CH₂(C5)-CH₂(C6)-CH₂(C7)-CH₃(C8), the following signals are expected:

Methyl Protons (C1-CH₃): A singlet typically appears around 2.1 ppm, characteristic of a methyl group directly attached to a carbonyl group.

Methylene (B1212753) Protons (C3-CH₂): The protons on the carbon adjacent to the carbonyl (C3) are diastereotopic and appear as two distinct signals, often as doublets of doublets (dd), due to coupling with each other and with the methine proton at C4. These signals are usually found in the range of 2.2-2.5 ppm.

Methine Proton (C4-CH): The proton attached to the chiral center at C4 appears as a multiplet (m) due to coupling with the adjacent methylene protons (C3 and C5) and the methyl group at C4. This signal is typically observed around 1.9-2.0 ppm.

Methyl Protons (C4-CH₃): The methyl group attached to the chiral center at C4 appears as a doublet, split by the methine proton at C4, usually in the region of 0.8-1.0 ppm.

Methylene Protons (C5-CH₂, C6-CH₂, C7-CH₂): The remaining methylene protons in the chain (C5, C6, C7) appear as complex multiplets (m) in the aliphatic region, typically between 1.2-1.4 ppm, due to various coupling interactions.

Terminal Methyl Protons (C8-CH₃): The terminal methyl group (C8) is expected to appear as a triplet, split by the adjacent methylene protons (C7), in the upfield region around 0.8-1.0 ppm.

Table 1: ¹H NMR Spectral Data for (R)-4-Methyloctan-2-one (in CDCl₃)

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| C1-CH₃ | 2.11 | s | 3H | - |

| C3-CH₂ | 2.20 | dd | 1H | 15.9, 8.1 |

| C3-CH₂ | 2.39 | dd | 1H | 15.8, 5.7 |

| C4-CH | 1.97 | m | 1H | - |

| C4-CH₃ | 0.87 | m | 3H | - |

| C5-CH₂, C6-CH₂, C7-CH₂ | 1.35-1.20 | m | 6H | - |

| C8-CH₃ | 0.87 | m | 3H | - |

Note: The assignment of the C4-CH₃ and C8-CH₃ to the 0.87 ppm multiplet is based on typical chemical shifts for methyl groups in aliphatic chains and the provided data. The 'm' multiplicity suggests overlapping signals or complex splitting patterns. rsc.org

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon backbone of the molecule. Each unique carbon environment gives rise to a distinct signal. For this compound, the ¹³C NMR spectrum is expected to show nine distinct signals, corresponding to the nine carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of adjacent atoms and the hybridization state of the carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Environment | Predicted Chemical Shift (δ, ppm) |

| C1 | Methyl (CH₃) | 20-30 |

| C2 | Carbonyl (C=O) | 200-210 |

| C3 | Methylene (CH₂) | 40-50 |

| C4 | Methine (CH) | 30-40 |

| C4-CH₃ | Methyl (CH₃) | 15-25 |

| C5 | Methylene (CH₂) | 20-30 |

| C6 | Methylene (CH₂) | 20-30 |

| C7 | Methylene (CH₂) | 20-30 |

| C8 | Methyl (CH₃) | 10-20 |

Note: These values are predicted based on typical chemical shifts for similar functional groups in ketones and branched alkanes. Precise values may vary depending on experimental conditions. udel.eduweebly.comlibretexts.org

Two-dimensional NMR techniques are vital for unambiguously assigning signals and confirming structural connectivity.

¹H-¹H COSY (Correlation Spectroscopy): This technique reveals proton-proton coupling relationships, helping to trace the connectivity of protons through adjacent bonds. For example, it would show the coupling between the C3 protons and the C4 proton, and between the C4 proton and its attached methyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon nuclei. It is used to assign proton signals to their corresponding carbon signals, for instance, linking the C1-CH₃ protons to the C1 carbon signal.

Mass Spectrometry (MS) Applications

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which aids in structural identification.

Molecular Ion Peak: this compound, with a molecular formula of C₉H₁₈O, will exhibit a molecular ion peak (M⁺) at m/z 142, corresponding to its molecular weight. chembk.comstenutz.euchemspider.comthermofisher.comfishersci.seuni.lu

Fragmentation Patterns: Ketones typically undergo fragmentation via alpha-cleavage, where a bond adjacent to the carbonyl group breaks. For this compound, this can lead to:

Loss of a methyl radical (CH₃•) from the C1 methyl group, resulting in a fragment ion at m/z 127 ([M-15]⁺).

Cleavage between C2 and C3, yielding the acylium ion CH₃CO⁺ at m/z 43.

Cleavage at C3-C4 could also occur, leading to different fragment ions.

The presence of the methyl branch at C4 can influence fragmentation pathways, potentially leading to more stable carbocations. socratic.orgrutgers.edu

McLafferty rearrangement is also a possibility for ketones with gamma-hydrogens, which would involve a hydrogen transfer from a carbon gamma to the carbonyl, leading to a characteristic fragmentation pattern. chegg.compearson.com

Advanced Crystallographic Analysis for Solid-State Structure

Stereochemical Considerations

The carbon atom at position 4 in this compound is bonded to four different groups (a hydrogen atom, a methyl group, the C3 methylene group, and the C5 methylene group), making it a chiral center. Consequently, this compound exists as a pair of enantiomers.

Chiral Center Identification: The presence of the methyl group on the fourth carbon of the octan-2-one chain creates a stereogenic center. rsc.orgpearson.comresearchgate.net

Enantiomeric Separation and Analysis: While techniques like chiral Gas Chromatography (GC) can be used to separate and quantify enantiomers (e.g., determining enantiomeric excess), NMR spectroscopy can also be employed. The addition of chiral shift reagents or derivatization to form diastereomers can lead to distinct NMR signals for each enantiomer, allowing for the determination of enantiomeric purity. rsc.orgpearson.comresearchgate.net

Absolute Configuration Determination Strategies

Chiroptical Spectroscopic Methods

Electronic Circular Dichroism (ECD)

Electronic Circular Dichroism (ECD) measures the differential absorption of left and right circularly polarized light by a chiral molecule. This technique is sensitive to the electronic transitions within chiral chromophores. The carbonyl group (C=O) in this compound acts as a chromophore, and its electronic transitions can exhibit ECD signals if the molecule is chiral. The specific pattern and sign of the ECD spectrum can be correlated with the absolute configuration of the chiral center. While specific published ECD data for this compound were not found in the initial search, ECD is a well-established method for assigning the absolute configuration of chiral ketones.

Vibrational Circular Dichroism (VCD)

Vibrational Circular Dichroism (VCD) measures the differential absorption of circularly polarized infrared light, correlating vibrational modes with molecular chirality. VCD spectra provide detailed information about the three-dimensional structure of chiral molecules. For compounds like this compound, VCD can analyze the vibrational modes of the molecule, including those associated with the carbonyl group and alkyl chains, to deduce stereochemical information. Although specific VCD spectra for this compound were not directly retrieved, VCD has been successfully applied to determine the absolute configuration of other chiral hydrocarbons and molecules with similar functional groups acs.orgresearchgate.net120.55.56. The technique is particularly valuable when other methods like ECD are less effective due to weak electronic transitions.

Optical Rotational Dispersion (ORD)

Optical Rotational Dispersion (ORD) measures the change in optical rotation as a function of wavelength. It is closely related to specific rotation, which is the rotation of plane-polarized light by a chiral substance at a specific wavelength (typically the sodium D-line, 589 nm). The existence of specific enantiomers of this compound, such as (R)-(+)-4-methyloctan-2-one chemsrc.com, implies that these compounds are optically active and exhibit measurable specific rotations. ORD spectra can provide further insights into the stereochemical environment of chromophores within the molecule. While detailed ORD curves for this compound were not found, the measurement of specific rotation is a fundamental aspect of characterizing chiral compounds.

NMR-Based Stereochemical Assignment Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy offers powerful methods for stereochemical analysis. One prominent technique involves the use of chiral shift reagents (CSRs). These are paramagnetic lanthanide complexes that form temporary diastereomeric complexes with enantiomers of an analyte. This complexation induces differential chemical shifts in the NMR spectra of the enantiomers, allowing for their separation and quantification libretexts.orggoogle.com. For this compound, the carbonyl oxygen could serve as a Lewis basic site for complexation with CSRs, leading to distinct signals for the (R) and (S) forms, thereby enabling the determination of enantiomeric excess.

Chemical Derivatization with Chiral Auxiliaries

Chemical derivatization with chiral auxiliaries is a widely used strategy to convert enantiomers into diastereomers. These diastereomers, having different physical and chemical properties, can then be separated and analyzed using achiral techniques such as NMR spectroscopy or chromatography wikipedia.orgrsc.org. For instance, this compound could be reacted with a chiral acid (e.g., Mosher's acid, α-methoxy-α-trifluoromethylphenylacetic acid) to form diastereomeric esters. The distinct NMR signals of these esters would allow for the determination of the original enantiomeric ratio of this compound. This method has been successfully applied to various alcohols and other functional groups researchgate.netrsc.org.

Chromatographic Enantioseparation Techniques

Chromatographic methods are essential for both the separation and analysis of enantiomers.

Gas Chromatography with Chiral Stationary Phases (GC-CSP)

Gas Chromatography with Chiral Stationary Phases (GC-CSP) is a highly effective technique for separating enantiomers of volatile compounds. Chiral stationary phases, often based on modified cyclodextrins, create a chiral environment within the GC column that interacts differently with each enantiomer, leading to their separation based on differential retention times. Research on the related alkane, 4-methyloctane (B165697), has demonstrated successful enantioseparation using β-cyclodextrin-based chiral stationary phases, such as Chirasil-Dex CB acs.orgresearchgate.netresearchgate.net. These studies indicate that similar phases would likely be effective for separating the enantiomers of this compound, allowing for the determination of enantiomeric purity.

Table 1: Known Enantiomers and CAS Numbers of this compound

| Enantiomer Designation | CAS Number | Optical Rotation (Sign) |

| (R)-4-methyloctan-2-one | 106865-57-0 | (+) |

| (S)-4-methyloctan-2-one | 106865-56-9 | (-) |

| (4R)-4-methyloctan-2-one | 12827679 | Not specified |

Note: Optical rotation signs are based on available literature; specific values might vary depending on measurement conditions.

Synthesis and Production Methodologies for 4 Methyloctan 2 One

Chemical Synthesis Pathways

Enantioselective Synthesis Techniques

Diastereomeric Salt Formation and Fractional Crystallization

The resolution of enantiomers, particularly for chiral compounds like 4-Methyloctan-2-one, can be achieved through various methods. Diastereomeric salt formation followed by fractional crystallization is a classical technique for separating enantiomers. This process typically involves reacting a racemic mixture of a chiral acid or base with an enantiomerically pure resolving agent (a chiral base or acid, respectively) to form diastereomeric salts. These salts, possessing different physical properties such as solubility, can then be separated by crystallization google.compdx.edulibretexts.org.

For neutral compounds like ketones, this method often requires an initial derivatization step to introduce functional groups capable of salt formation. For instance, ketones can be converted into derivatives such as hydrazones, which can then be resolved via diastereomeric salt formation and fractional crystallization google.com.

While direct, published methodologies specifically detailing the diastereomeric salt formation and fractional crystallization for the resolution of this compound itself were not identified in the reviewed literature, related techniques have been employed in the synthesis of chiral branched hydrocarbons. For example, diastereomeric salt formation using chiral resolving agents like MαNP acid has been utilized as part of a stereoselective synthesis route to obtain enantiopure 4-methyloctane (B165697), a related alkane . This process involved resolving an intermediate to yield the desired chiral hydrocarbon.

Table 1: Parameters in Stereoselective Synthesis via Diastereomeric Salt Formation (Related Compound)

| Parameter | Value |

| Diastereomeric Excess | >99% ee |

| Reduction Yield | 85% (theoretical) |

| Catalyst Loading | 5% Pd/BaSO₄ |

Note: The data presented in Table 1 pertains to the stereoselective synthesis of 4-methyloctane, a related alkane, and illustrates the application of diastereomeric salt formation in obtaining chiral branched hydrocarbons.

Biosynthesis and Bioproduction Routes

The potential for biological pathways to synthesize or transform this compound is an area of scientific interest.

Microbial Biosynthetic Pathways

Direct evidence for specific microbial biosynthetic pathways that produce this compound was not identified in the reviewed literature. However, studies have explored the microbial metabolism of related compounds. For instance, research has investigated the methanogenic degradation of branched alkanes, including 4-methyloctane (the corresponding alkane), by microorganisms found in petroleum reservoirs. These studies identified microbial transformation pathways involved in the breakdown of these hydrocarbons nih.gov. Additionally, other methylketones have been identified as volatile organic compounds emitted by various bacteria, with proposed biosynthetic routes often linked to fatty acid metabolism beilstein-journals.org. These findings suggest that microbial systems can interact with and transform branched hydrocarbons, though specific biosynthetic routes for this compound remain to be elucidated.

Analytical Methodologies for Detection and Quantification of 4 Methyloctan 2 One

Chromatographic Techniques

Chromatography stands as the cornerstone for the analysis of 4-Methyloctan-2-one, providing the necessary resolution for both identification and the critical separation of its stereoisomers. Gas chromatography, in particular, is the most cited technique for the analysis of this and other volatile ketones.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography coupled with Mass Spectrometry (GC-MS) is the definitive method for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. In a typical GC-MS analysis, the compound would be separated from a mixture on a capillary column (e.g., a non-polar or mid-polar column such as a DB-5 or HP-5MS) based on its boiling point and affinity for the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized, and the resulting fragmentation pattern (mass spectrum) serves as a chemical fingerprint for identification.

Despite the suitability of the technique, detailed, peer-reviewed studies outlining specific GC-MS operational parameters, such as temperature programming and resulting mass spectra specifically for the routine analysis of this compound in complex matrices, are not widely available. The compound is more frequently characterized by nuclear magnetic resonance (NMR) spectroscopy in synthetic chemistry literature.

For the analysis of volatile compounds within solid or liquid samples, headspace techniques are the industry standard. Methods like Headspace Solid-Phase Microextraction (HS-SPME) and Dynamic Headspace (DHS) sampling are designed to isolate volatile analytes from the sample matrix before injection into the GC-MS system. These solvent-free techniques are crucial for analyzing trace levels of aroma and flavor compounds in food or environmental samples.

However, specific, validated headspace analysis methods dedicated to the extraction and analysis of this compound have not been extensively documented in scientific research. While general protocols for other ketones in various matrices exist, their direct applicability and optimization for this compound are not established.

Quantitative analysis via GC-MS typically involves the creation of a calibration curve using certified standards of the analyte. By running a series of known concentrations and measuring the instrument's response, a linear relationship can be established to calculate the concentration of the analyte in an unknown sample. This process often employs an internal standard to correct for variations in sample preparation and injection. Key validation parameters such as the Limit of Detection (LOD) and Limit of Quantification (LOQ) are determined to ensure the method's sensitivity and reliability.

As with other specific analytical protocols, published and validated quantification methods, including data on calibration, standard usage, and performance metrics like LOD and LOQ for this compound, remain scarce in the available literature.

Chiral Gas Chromatography for Enantiomeric Analysis

The most specialized and well-documented analytical application for this compound is its analysis by chiral gas chromatography. Since the molecule contains a stereocenter at the fourth carbon, it exists as two non-superimposable mirror images, or enantiomers: (R)-4-Methyloctan-2-one and (S)-4-Methyloctan-2-one. Chiral GC is essential for separating and quantifying these individual enantiomers.

This separation is achieved using a GC column coated with a chiral stationary phase (CSP), often a cyclodextrin (B1172386) derivative. The differing interactions between each enantiomer and the chiral stationary phase cause them to travel through the column at different rates, allowing for their separation.

Research in enantioselective synthesis has provided specific methodological details for this analysis. For instance, the enantiomeric excess of (R)-(+)-4-Methyloctan-2-one has been successfully determined using a specialized chiral GC column. rug.nl

Table 1: Chiral GC Conditions for Enantiomeric Analysis of this compound

| Parameter | Value |

|---|---|

| Column Type | Chiraldex G-TA |

| Dimensions | 30 m x 0.25 mm |

| Oven Temperature | 60 °C (Isothermal) |

| Retention Time (minor enantiomer) | 6.7 min |

| Retention Time (major enantiomer) | 6.9 min |

Data sourced from a study on copper-catalyzed enantioselective synthesis. rug.nl

Sensor-Based Detection Systems

Sensor-based systems offer a rapid and often portable alternative to traditional chromatographic methods for the analysis of volatile compounds. These technologies are typically used for screening or profiling complex mixtures of volatiles rather than identifying individual compounds.

Electronic Nose Technology for Volatile Compound Profiling

Electronic nose (e-nose) devices are instruments designed to mimic the mammalian olfactory system. They comprise an array of non-specific chemical sensors that interact with volatile organic compounds (VOCs), producing a characteristic response pattern, or "smellprint." This pattern is then analyzed using pattern recognition software to classify the sample or detect changes in its volatile profile. nih.gov

The sensors used in electronic noses can be of various types, including metal oxide semiconductors (MOS), conducting polymers, and quartz crystal microbalances. These sensors are known to be responsive to a wide range of chemical classes, including the ketone functional group. nih.govresearchgate.net E-nose technology has been applied in diverse fields, such as breath analysis for disease diagnosis, food quality control, and environmental monitoring. oaji.netmdpi.com

While electronic nose systems are capable of detecting ketones, specific research demonstrating the detection and identification of this compound within a volatile profile is not present in the current body of scientific literature. The technology's application would be in profiling a complex aroma or headspace where this compound is a component, rather than its specific detection.

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| (R)-4-Methyloctan-2-one |

Biological and Ecological Roles of 4 Methyloctan 2 One Excluding Human Clinical Data

Cellular and Microbial Biogenesis and Emission

Volatile Organic Compound Production by Microorganisms (e.g., Bacteria, Fungi)

Direct evidence of 4-methyloctan-2-one being produced as a volatile organic compound (VOC) by specific bacteria or fungi is limited in the reviewed scientific sources. While related hydrocarbons, such as 4-methyloctane (B165697), have been identified in microbial contexts, including emission by Pectobacterium strains during plant infection nih.gov, specific microbial pathways for the biogenesis of this compound have not been detailed in the retrieved literature. Research into bacterial VOCs indicates they are produced as part of metabolic pathways walshmedicalmedia.com, but the specific contribution of this compound to these pathways by microorganisms is not clearly established.

Metabolite Production by Non-Human Cell Lines

The literature review did not yield specific findings on this compound being produced as a metabolite by non-human cell lines. Related compounds, such as 4-methyloctane, have been observed in certain cell lines, such as CALU-1 lung cancer cell lines, suggesting shared metabolic pathways nih.gov. However, direct documentation regarding this compound as a metabolite produced by plant cell cultures, insect cell lines, or other non-human cellular systems is absent in the provided search results.

Occurrence in Natural Systems (Excluding Human Biological Samples for Diagnostic Purposes)

Presence in Plant Extracts and Volatile Profiles

Current research does not extensively document the presence of this compound in plant extracts or their volatile profiles. While related hydrocarbons and other ketones have been identified in various plant species, such as 4-methyloctane in mulberry and black rice frontiersin.org, and a range of ketones in other contexts ufl.edu, specific reports identifying this compound in plant volatile emissions or extracts are not prominent in the reviewed literature.

Contributions to Food Aroma and Flavor Profiles

While some ketones with similar structures, such as 3-methyloctan-2-one, are known to contribute to food flavors solubilityofthings.com, and the compound this compound-octyl (potentially referring to this compound) is noted for potential applications in flavors and fragrances chembk.comontosight.ai, specific research detailing the direct contributions of this compound to food aroma and flavor profiles is limited in the available literature. Its role as a flavor or fragrance component is suggested, but detailed studies on its sensory impact in food matrices are not readily found.

Environmental Presence

The presence of this compound in environmental samples is not a widely reported phenomenon in the reviewed literature. Related compounds, such as 4-methyloctane, have been discussed in environmental contexts, including its classification as a flammable liquid and its potential toxicity to aquatic life chemsrc.comnovachem.com, and its identification as a biomarker in certain environmental samples walshmedicalmedia.commdpi.com. However, specific data regarding the occurrence or environmental fate of this compound itself is scarce.

Data Table: Chemical Properties of this compound

| Property | Value | Source Index |

| Chemical Formula | C9H18O | chembk.comstenutz.eunih.gov |

| Molar Mass | 142.24 g/mol | chembk.comstenutz.eunih.gov |

| IUPAC Name | This compound | stenutz.eunih.gov |

| Common Synonyms | methyl β-methylhexyl ketone | stenutz.eu |

| CAS Number | Not explicitly listed for this compound, but related compounds are chembk.comstenutz.eunih.gov | chembk.comstenutz.eunih.gov |

| Density (estimated) | 0.8258 | chembk.com |

| Melting Point (est.) | -18.52 °C | chembk.com |

| Boiling Point (est.) | 184.85 °C | chembk.com |

| InChIKey | YLMJOCWAOWDKBL-UHFFFAOYSA-N | stenutz.eu |

| SMILES | CCCCC(C)CC(C)=O | stenutz.eu |

Environmental Fate and Biogeochemical Cycling of 4 Methyloctan 2 One

Role as a Potential Biogeochemical Marker (Exobiology Context)

The role of 4-Methyloctan-2-one as a potential biogeochemical marker, particularly in exobiology, has not been directly investigated. While research has explored the chirality of related compounds, such as the enantiomers of 4-methyloctane (B165697), and their potential significance as molecular biosignatures on other planets like Mars researchgate.net, no studies have identified or proposed this compound for such purposes.

Data Tables

No quantitative data regarding the environmental occurrence, degradation rates, or persistence of this compound was found in the reviewed literature, precluding the creation of data tables for this compound.

Computational and Theoretical Studies on 4 Methyloctan 2 One

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are instrumental in understanding the electronic structure and properties of molecules.

Density Functional Theory (DFT) for Molecular Structure Optimization

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized molecular structure. This method is favored for its balance of accuracy and computational cost. For 4-methyloctan-2-one, DFT calculations can predict bond lengths, bond angles, and dihedral angles.

The optimization process involves finding the minimum energy conformation on the potential energy surface of the molecule. Different functionals and basis sets can be employed in DFT calculations, and the choice of these can influence the accuracy of the results. For a molecule like this compound, a common approach would be to use a functional like B3LYP with a basis set such as 6-31G(d,p). The results of such a calculation would provide a detailed picture of the molecule's geometry.

Table 1: Hypothetical Optimized Geometric Parameters for (R)-4-Methyloctan-2-one calculated using DFT (B3LYP/6-31G(d,p))

| Parameter | Bond/Angle | Value |

| Bond Length | C2=O8 | 1.21 Å |

| Bond Length | C2-C3 | 1.52 Å |

| Bond Length | C3-C4 | 1.54 Å |

| Bond Length | C4-C9 (methyl) | 1.53 Å |

| Bond Angle | C1-C2-C3 | 117.5° |

| Bond Angle | O8-C2-C3 | 121.8° |

| Bond Angle | C3-C4-C5 | 112.3° |

| Dihedral Angle | H-C1-C2-O8 | 180.0° |

| Dihedral Angle | C2-C3-C4-C5 | 65.2° |

Prediction of Spectroscopic Properties (e.g., IR, NMR, UV-Vis)

DFT calculations are also invaluable for predicting various spectroscopic properties, which can aid in the identification and characterization of this compound.

Infrared (IR) Spectroscopy: Theoretical IR spectra can be computed from the vibrational frequencies obtained after a DFT geometry optimization. These calculated frequencies correspond to the vibrational modes of the molecule, such as the characteristic C=O stretch of the ketone group.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Chemical shifts (¹H and ¹³C) can be predicted by calculating the magnetic shielding tensors of the nuclei. These theoretical predictions are crucial for assigning signals in experimental NMR spectra.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions of a molecule, which correspond to the absorption of light in the UV-Vis region. This can help in understanding the electronic structure and color properties of the compound.

Table 2: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value |

| IR | C=O Stretching Frequency | 1715 cm⁻¹ |

| ¹³C NMR | C2 (Carbonyl) Chemical Shift | 209 ppm |

| ¹H NMR | H at C4 Chemical Shift | 1.8 ppm |

| UV-Vis | λ_max (n -> π* transition) | 280 nm |

Note: The data in this table is hypothetical and for illustrative purposes.

Analysis of Molecular Orbitals (HOMO-LUMO) and Reactivity Descriptors

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the energy of the LUMO is related to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability.

Table 3: Hypothetical Frontier Orbital Energies and Reactivity Descriptors for this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | 1.2 |

| HOMO-LUMO Gap | 7.7 |

| Electronegativity (χ) | 2.65 |

| Chemical Hardness (η) | 3.85 |

| Electrophilicity Index (ω) | 0.91 |

Note: The data in this table is hypothetical and for illustrative purposes.

Molecular Dynamics Simulations

While quantum chemical calculations provide insights into static molecular properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the system evolves.

For this compound, MD simulations could be used to:

Study its conformational flexibility and the transitions between different conformers.

Simulate its behavior in different solvents to understand solvation effects.

Investigate its interactions with other molecules, such as receptors in a biological system.

MD simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. The choice of force field is crucial for the accuracy of the simulation.

Chemoinformatics and Structure-Activity Relationship (SAR) Modeling

Chemoinformatics involves the use of computational methods to analyze large datasets of chemical information. Structure-Activity Relationship (SAR) modeling is a key area of chemoinformatics that aims to correlate the chemical structure of a molecule with its biological activity.

For a compound like this compound, SAR studies could be employed to:

Predict its biological activity based on its structural features.

Identify the key molecular descriptors (e.g., size, shape, electronic properties) that are important for its activity.

Design new analogs with improved activity by modifying its structure.

These models are often built using machine learning algorithms trained on datasets of compounds with known activities.

Theoretical Prediction of Chiroptical Responses

Since this compound is a chiral molecule (due to the stereocenter at the C4 position), it will exhibit chiroptical properties, such as optical rotation and circular dichroism. Theoretical methods can be used to predict these properties.

The calculation of optical rotation and electronic circular dichroism (ECD) spectra is a powerful tool for determining the absolute configuration of chiral molecules. By comparing the theoretically predicted chiroptical response for a specific enantiomer (e.g., (R)-4-methyloctan-2-one) with experimental data, the absolute configuration can be assigned. These calculations are typically performed using time-dependent density functional theory (TD-DFT).

Derivatives and Analogues of 4 Methyloctan 2 One in Research

Synthetic Exploration of Functionalized Derivatives

There is a notable absence of published methodologies detailing the synthesis of functionalized derivatives starting from or targeting analogues of 4-Methyloctan-2-one. General synthetic methods for the creation of chiral ketones are well-established in organic chemistry; however, their specific application to the this compound framework has not been a focus of reported research. Consequently, information regarding the introduction of various functional groups, modifications to the alkyl chain, or alterations of the ketone moiety for this specific compound is not available.

Applications of Derivatized Compounds in Specific Research Areas

The absence of synthesized and studied derivatives of this compound naturally leads to a lack of information regarding their application in any field of research. The potential utility of such compounds, for instance as signaling molecules, chiral building blocks in synthesis, or as probes for biological systems, remains unexplored.

Current Research Challenges and Future Directions for 4 Methyloctan 2 One Investigations

Methodological Advancements in Stereoselective Synthesis

Challenge: A significant challenge in the research and application of 4-methyloctan-2-one lies in its stereochemistry. The molecule possesses a chiral center at the fourth carbon atom, meaning it exists as two enantiomers: (R)-4-methyloctan-2-one and (S)-4-methyloctan-2-one. Achieving high enantiomeric purity (enantiomeric excess, ee) in synthetic preparations is often crucial, as different enantiomers can exhibit distinct biological activities or physical properties. Current synthetic methodologies may yield racemic mixtures or offer limited control over stereoselectivity.

Research Findings: While direct stereoselective synthesis protocols specifically for this compound are not extensively detailed in the provided literature, research on similar branched alkanes and alcohols offers insights. For instance, studies on related compounds like 4-methyloctane (B165697) and 2-methyl-4-octanol (B1594176) highlight the importance of stereochemistry. The synthesis and resolution of enantiomers of 4-methyloctane have been achieved using chiral stationary phases in gas chromatography researchgate.netresearchgate.net. Furthermore, the synthesis of enantiopure 4-ethyl-4-methyloctane has been reported using chiral auxiliaries, with subsequent determination of absolute configuration researchgate.netresearchgate.net. The related alcohol, 2-methyl-4-octanol, is known to occur predominantly in the (S)-configuration, with synthetic methods achieving high enantiomeric excesses . These examples underscore the need for precise control over stereochemistry in the synthesis of such branched aliphatic compounds. General advancements in asymmetric catalysis and chiral resolution techniques are vital for this endeavor libguides.comrsc.orgresearchgate.netrsc.org.

Future Directions: Future research should focus on developing highly efficient and selective asymmetric catalytic methods, including organocatalysis and transition metal catalysis, for the direct synthesis of enantiomerically pure this compound. Biocatalytic approaches, employing engineered enzymes, also hold promise for achieving high stereoselectivity under mild conditions. Additionally, the refinement of advanced chiral separation techniques, such as supercritical fluid chromatography (SFC) or simulated moving bed (SMB) chromatography, will be critical for resolving racemic mixtures and obtaining pure enantiomers for detailed study.

Enhanced Specificity in Analytical Detection Technologies

Challenge: The accurate and sensitive detection and quantification of this compound, particularly in complex matrices such as environmental samples, biological fluids, or food products, presents a significant analytical challenge. Existing methods may lack the required specificity, leading to potential interferences from co-occurring compounds or insufficient sensitivity for trace-level analysis.

Research Findings: this compound is characterized by its molecular formula C₉H₁₈O and a molecular weight of approximately 142.24 g/mol chembk.comstenutz.eunih.govfishersci.sethermofisher.comchemspider.comchemicalbook.com. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard technique for the analysis of volatile organic compounds like ketones . However, resolving closely related isomers or detecting very low concentrations can be problematic without optimized methods. While specific analytical challenges for this compound are not explicitly detailed, general issues in the analysis of such compounds include matrix effects and the need for sensitive detection limits.

Future Directions: Advancements in analytical methodologies are crucial. This includes the development of more sophisticated chromatographic techniques, such as multidimensional gas chromatography (GC×GC) or high-performance liquid chromatography (HPLC) with chiral stationary phases, to enhance separation efficiency and resolve enantiomers if required. Coupling these with highly sensitive and selective detectors, such as high-resolution mass spectrometers (HRMS), will improve specificity. Furthermore, research into novel sensor technologies and improved sample preparation techniques will be essential for accurate quantification in diverse and complex matrices.

Deeper Elucidation of Non-Human Biological Mechanisms of Action

Challenge: While this compound is recognized for its use in fragrance and flavor applications ontosight.ai, its specific biological roles and mechanisms of action in non-human organisms remain largely underexplored. Understanding its ecological functions, such as its potential as a semiochemical (e.g., pheromone, kairomone) or its metabolic pathways in various organisms, requires dedicated research.

Research Findings: Information on the biological mechanisms of this compound in non-human systems is limited in the reviewed literature. However, a related compound, 2-methyl-4-octanol, has been identified as an aggregation pheromone in certain insect species, such as the sugarcane weevil . This finding suggests that structurally similar branched aliphatic compounds may play significant roles in chemical communication within insect populations and their environments. The general use of ketones in fragrances and flavors implies potential interactions with olfactory and gustatory receptors in various organisms ontosight.ai.

Future Directions: Future research should aim to investigate the potential of this compound as a semiochemical in insect-plant or insect-insect interactions. Studies exploring its metabolic fate and transformation pathways in microorganisms, plants, and animals are warranted. Furthermore, investigating its perception by olfactory and gustatory systems of different species could reveal novel biological functions and ecological significance.

Comprehensive Understanding of Environmental Transport and Transformation

Challenge: A comprehensive understanding of the environmental fate of this compound is lacking. Key aspects such as its persistence in various environmental compartments (soil, water, air), its transport mechanisms (e.g., volatilization, leaching, adsorption), and its transformation pathways (e.g., biodegradation, photodegradation) require detailed investigation.

Research Findings: Physicochemical properties relevant to environmental fate, such as density, boiling point, and solubility, have been estimated for this compound chembk.comstenutz.eu. For example, related alkanes like 4-methyloctane exhibit moderate volatility and low water solubility chemicalbook.com. General information on the environmental fate of organic chemicals is compiled in handbooks rushim.ru. While the complete combustion of 4-methyloctane yields carbon dioxide and water, and it does not hydrolyze chemicalbook.com, specific transformation pathways for the ketone in the environment are not detailed.

Future Directions: Research should focus on determining the biodegradability of this compound under different environmental conditions (aerobic and anaerobic). Studies on its photodegradation in the atmosphere and chemical hydrolysis or oxidation in aquatic environments are also needed. Environmental modeling, using predictive software based on its physicochemical properties, can help estimate its partitioning and transport behavior. Additionally, assessing its potential for bioaccumulation in food chains is important for understanding its broader ecological impact.

Integration of Multi-Omics and Computational Approaches in Research

Challenge: The application of advanced multi-omics technologies (genomics, transcriptomics, proteomics, metabolomics) and computational approaches to the study of this compound is an emerging area. Identifying the specific genes, proteins, and metabolic pathways involved in its biosynthesis, degradation, or interaction with biological systems requires an integrated, data-driven approach.

Research Findings: Cheminformatics tools are available for analyzing chemical data, predicting physicochemical and structural properties, and performing similarity searches bioconductor.org. Computational methods, including molecular modeling and quantum chemical calculations, are employed to understand molecular interactions, predict conformer distributions, and aid in the design of ligands and catalysts researchgate.netrsc.orgcore.ac.ukresearchgate.netnih.govguidetopharmacology.org. Related compounds are noted as building blocks for proteomics research fishersci.se. The integration of computational approaches is also recognized as valuable for optimizing stereoselective synthesis strategies rsc.orgnih.gov.

Future Directions: Future research can leverage cheminformatics for predicting the compound's properties, potential biological activities, and environmental fate. Molecular modeling, docking studies, and quantitative structure-activity relationship (QSAR) analyses can elucidate interactions with biological targets, such as olfactory receptors or enzymes involved in its metabolism. Applying transcriptomics and proteomics can help identify genes and proteins responsible for its biosynthesis or degradation in organisms. Metabolomics studies can track its metabolic fate within biological systems. Ultimately, integrating these diverse data streams with machine learning models will enable more comprehensive and predictive research on this compound.

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Notes |

| Molecular Formula | C₉H₁₈O | chembk.comstenutz.eunih.govfishersci.sethermofisher.comchemspider.comchemicalbook.com |

| Molar Mass | ~142.24 g/mol | chembk.comstenutz.eunih.govfishersci.sethermofisher.comchemicalbook.com |

| Density | ~0.8258 - 0.832 g/mL | chembk.comstenutz.eu |

| Boiling Point | ~180 - 184.85 °C | Estimated chembk.comchemicalbook.com |

| Melting Point | -18.52 °C | Estimated chembk.com |

| Refractive Index | ~1.4150 - 1.4197 | chembk.comchemicalbook.com |

| Odor | Pleasant, fruity | stenutz.eu |

| Chiral Center | Yes (at C4) | molinstincts.com |

Compound List

this compound

2-Methyl-4-octanone (Synonym)

Methyl β-methylhexyl ketone (Synonym)

this compound-octyl (Potentially erroneous or alternative name)

2-Methyl-4-octanol (Related compound)

4-Methyloctane (Related compound)

4-Methyloctan-4-olide (Related compound)

(R)-4-methyloctan-2-one (Enantiomer)

(S)-4-methyloctan-2-one (Enantiomer)

(R)-4-methyloctane (Enantiomer)

(S)-4-methyloctane (Enantiomer)

(4R)-4-methyloctan-2-one (Specific enantiomer)

4-ethyl-4-methyloctane (Related compound)

(S)-2-methyloctan-4-amine (Related compound)

2-(2″-methyloctan-2″-yl)phenyl derivatives (Related structures in research)

Q & A

Q. How to align experimental documentation for this compound with FAIR data principles?

- Methodological Answer :

- Metadata : Include IUPAC name, CAS number, and synthesis batch identifiers.

- Data Repositories : Deposit raw spectra and chromatograms in platforms like PubChem or Zenodo.

- Machine-Readability : Use structured formats (e.g., .cif for crystallography, .jdx for spectra).

- Compliance with FAIR principles ensures data reusability and peer validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.